molecular formula C8H8Cl3O3PS B586529 Fenchlorphos-D6 CAS No. 33576-72-6

Fenchlorphos-D6

Cat. No. B586529
CAS RN: 33576-72-6
M. Wt: 327.569
InChI Key: JHJOOSLFWRRSGU-WFGJKAKNSA-N
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Description

Fenchlorphos-D6 is a biochemical used for proteomics research . It has a molecular formula of C8H2D6Cl3O3PS and a molecular weight of 327.58 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H2D6Cl3O3PS . Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.58 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.

Scientific Research Applications

Multiresidue Analysis in Human Serum

The utility of Fenchlorphos-D6 extends to the analysis of human serum samples, where it acts as a labelled surrogate internal standard. A study by Pitarch et al. (2003) developed a rapid analytical method for multiresidue determination of organochlorine and organophosphorus pesticides, along with polychlorinated biphenyls in human serum samples. The method utilized solid-phase extraction and gas chromatography coupled with tandem mass spectrometry. This compound, along with other labeled compounds, was crucial for quantitation and quality control in analyzing real-world samples, enabling the method to boast high selectivity and sensitivity with low detection limits for most analytes investigated Pitarch et al., 2003.

Environmental Monitoring and Toxicity Studies

In environmental monitoring and toxicity studies, this compound can serve as a reference or comparative substance. For instance, in the analysis of the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, research trends are focused on various aspects including neurotoxicity, resistance to herbicides, and molecular imprinting. Although this compound is not the primary subject of these studies, its role as a comparative substance in similar pesticide analyses can be inferred Zuanazzi et al., 2020.

Advanced Sensing Mechanisms

This compound has been implicated in the development of advanced sensing mechanisms for pesticides. A study by Kanagaraj et al. (2012) demonstrated the use of per-6-amino-β-cyclodextrin:Eu(III) complex as a highly sensitive and selective fluorescent chemosensor for fenitrothion, a pesticide. In this context, Fenchlorphos was among the various pesticides tested, serving as a comparative agent to ascertain the specificity and sensitivity of the sensor Kanagaraj et al., 2012.

Agricultural Studies and Soil Quality Analysis

In the field of agriculture, research involving this compound often focuses on soil quality and pest management. For instance, the study of nematode-infested crops and the effectiveness of various soil fumigants and nematicides sometimes utilizes this compound as a reference compound. These studies contribute to a deeper understanding of pest management and the environmental impact of different agricultural practices Qiao et al., 2012.

Safety and Hazards

The safety data sheet for Fenchlorphos-D6 provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Fenchlorphos-D6 involves the deuteration of Fenchlorphos, which is achieved through a substitution reaction using deuterated reagents.", "Starting Materials": [ "Fenchlorphos", "Deuterated reagents (e.g. deuterated hydrogen gas, deuterated solvents)" ], "Reaction": [ "Fenchlorphos is reacted with a deuterated reagent (e.g. deuterated hydrogen gas) in the presence of a catalyst (e.g. palladium on carbon) to replace the hydrogen atoms with deuterium atoms.", "The reaction mixture is then purified to isolate the desired product (Fenchlorphos-D6)." ] }

CAS RN

33576-72-6

Molecular Formula

C8H8Cl3O3PS

Molecular Weight

327.569

IUPAC Name

sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3

InChI Key

JHJOOSLFWRRSGU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl

synonyms

Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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